Melting Point Elevation vs. Non-Methylated and Non-Fluorinated Analogs
The melting point of 4-fluoro-2-methylbenzenesulfonamide is 180–184 °C , which is 55–57 °C higher than 4-fluorobenzenesulfonamide (124–127 °C ) and 24–28 °C higher than 2-methylbenzenesulfonamide (156–158 °C [1]). This substantial elevation reflects stronger intermolecular interactions conferred by the dual ortho‑methyl / para‑fluoro substitution.
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | 180–184 °C |
| Comparator Or Baseline | 4-Fluorobenzenesulfonamide: 124–127 °C; 2-Methylbenzenesulfonamide: 156–158 °C |
| Quantified Difference | +55 °C to +57 °C vs. 4-F-analog; +24 °C to +28 °C vs. 2‑Me-analog |
| Conditions | Vendor-reported melting point (lit.) under ambient pressure; Sigma-Aldrich for target, chemsrc for 4-F analog, PubChem experimental for 2‑Me analog. |
Why This Matters
A higher melting point correlates with superior solid‑state stability, reducing degradation risk during long‑term storage and improving handling in pre‑formulation development.
- [1] PubChem. 2-Methylbenzenesulfonamide, Experimental Properties. Melting point: 156.3 °C (Haynes, W.M. CRC Handbook of Chemistry and Physics, 95th Ed.). View Source
